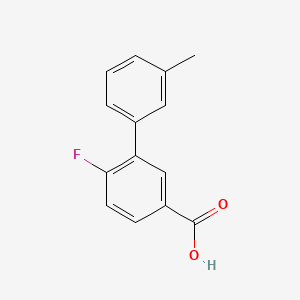

4-Fluoro-3-(3-methylphenyl)benzoic acid

Description

Significance and Research Context of Fluorinated Biaryl Carboxylic Acids

Fluorinated biaryl carboxylic acids represent a privileged structural motif in contemporary chemical research, largely due to the unique properties imparted by the fluorine atom and the biaryl scaffold. The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This makes them highly valuable in the design of new therapeutic agents.

The biaryl framework, consisting of two directly connected aromatic rings, provides a rigid and tunable platform for orienting functional groups in three-dimensional space. This is crucial for optimizing interactions with enzymes and receptors. The combination of a carboxylic acid group, a common pharmacophore that can participate in hydrogen bonding and salt formation, with a fluorinated biaryl structure results in molecules with significant potential in drug discovery. Research in this area is often focused on synthesizing novel derivatives and evaluating their biological activities, with applications spanning from enzyme inhibitors to receptor modulators. Fluorinated benzoic acids, in a broader sense, are considered versatile building blocks for the synthesis of active pharmaceutical ingredients (APIs). ossila.com

Overview of the Molecular Architecture and Key Structural Features of 4-Fluoro-3-(3-methylphenyl)benzoic acid

The molecular architecture of this compound is characterized by a biphenyl (B1667301) core, where a 3-methylphenyl group is attached to a 4-fluorobenzoic acid moiety at the 3-position.

Key Structural Features:

Fluorine Substituent: A fluorine atom is positioned at the 4-position of the benzoic acid ring. Its high electronegativity can alter the electronic properties of the ring and the acidity of the carboxylic acid group.

Methyl Group: A methyl group is located at the 3-position of the second phenyl ring. This group can influence the molecule's solubility and steric interactions with its environment.

Carboxylic Acid Group: This functional group, attached to the first phenyl ring, is a key site for chemical reactions and biological interactions.

Below is a data table summarizing some of the key properties of this compound.

| Property | Value |

| CAS Number | 1261928-43-1 |

| Molecular Formula | C14H11FO2 |

| Molecular Weight | 230.23 g/mol |

The data in this table is based on available chemical information. cymitquimica.com

Historical Development and Evolution of Related Chemical Entities in Research

The development of synthetic methods to create biaryl compounds has been a significant area of research in organic chemistry. A pivotal moment in this field was the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling reaction, first reported in 1981. sandiego.edu This reaction, which couples an aryl boronic acid with an aryl halide, provided a highly efficient and versatile method for the formation of carbon-carbon bonds between aromatic rings. sandiego.edu

The Suzuki coupling and related reactions have become indispensable tools for the synthesis of complex biaryl and heterobiaryl structures, which are core components of many pharmaceuticals. sandiego.edunih.gov The ability to tolerate a wide range of functional groups makes these methods particularly suitable for the synthesis of decorated biaryl carboxylic acids.

Prior to the development of these powerful cross-coupling methods, the synthesis of unsymmetrical biaryls was often challenging, relying on less efficient and less general reactions. The evolution of synthetic methodologies has thus been a critical enabler for the exploration of the chemical space occupied by compounds like this compound. The accessibility of diverse aryl halides and aryl boronic acids as starting materials has further fueled the synthesis and investigation of a vast library of biaryl compounds for various applications. rsc.org

Scope and Objectives of the Academic Research Outline

The primary objective of academic research focusing on this compound is to thoroughly characterize its chemical properties and explore its potential applications, particularly in the context of medicinal chemistry. The scope of such research typically encompasses:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to this compound and its derivatives, often employing modern cross-coupling techniques.

Physicochemical Characterization: Detailed analysis of its structural and electronic properties through spectroscopic and analytical methods.

Derivative Synthesis: Using the carboxylic acid group and the aromatic rings as handles for further chemical modification to generate a library of related compounds.

Biological Evaluation: Screening the parent compound and its derivatives for potential biological activity in relevant assays to identify lead compounds for drug discovery programs.

The overarching goal is to understand the structure-activity relationships of this class of molecules, with the aim of designing new compounds with improved efficacy, selectivity, and pharmacokinetic properties. The specific combination of the fluoro, methyl, and carboxylic acid groups on the biaryl scaffold provides a unique starting point for systematic exploration in the quest for novel and impactful chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)12-8-11(14(16)17)5-6-13(12)15/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMVUKAUZUEYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680847 | |

| Record name | 6-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261928-43-1 | |

| Record name | 6-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Design for 4 Fluoro 3 3 Methylphenyl Benzoic Acid and Its Analogues

Strategic Approaches to the Core Benzoic Acid Scaffold Synthesis

Electrophilic Aromatic Substitution Reactions (e.g., Friedel-Crafts Acylation)

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring, which can then be oxidized to a carboxylic acid. sigmaaldrich.com The reaction typically involves an arene, an acyl chloride or anhydride, and a strong Lewis acid catalyst. sigmaaldrich.com The mechanism proceeds through the formation of a resonance-stabilized acylium ion, which acts as the electrophile. sigmaaldrich.com

For a target like 4-Fluoro-3-(3-methylphenyl)benzoic acid, a direct Friedel-Crafts reaction on a pre-formed benzoic acid ring is generally not feasible. The carboxylic acid group is strongly deactivating, making the aromatic ring electron-poor and resistant to further electrophilic substitution. quora.com Therefore, a more strategic approach involves acylating a precursor molecule prior to the introduction of the carboxylic acid functionality.

A potential route could involve the Friedel-Crafts acylation of a substituted biphenyl (B1667301) compound. For instance, the acylation of 4-fluoro-3-methylbiphenyl (B8404139) could be explored. However, controlling the regioselectivity of this reaction can be challenging. A more controlled strategy would be to perform the acylation on a simpler, single-ring precursor. For example, acylating fluorobenzene (B45895) or toluene (B28343) derivatives and then using this product in a subsequent cross-coupling reaction. Erbium(III) triflate has been noted as an effective catalyst for the Friedel-Crafts acylation of arenes with electron-donating substituents under microwave irradiation. sigmaaldrich.com

Challenges in this approach include:

Deactivation: The presence of a fluorine atom deactivates the ring towards electrophilic substitution, albeit less strongly than a nitro or carbonyl group.

Directing Effects: The substituents on the ring will direct the incoming acyl group, which may not lead to the desired isomer.

Harsh Conditions: Traditional Lewis acids like AlCl₃ can be incompatible with sensitive functional groups.

Carboxylation Reactions of Halogenated Precursors

A highly effective and widely used method for synthesizing benzoic acids is the carboxylation of organometallic intermediates. This process typically involves the reaction of a Grignard reagent or an organolithium reagent with carbon dioxide (CO₂), followed by an acidic workup.

This strategy is particularly suitable for the synthesis of the core scaffold of this compound. A plausible synthetic plan would start with a dihalogenated aromatic precursor, such as 1-bromo-4-fluoro-2-iodobenzene. The more reactive carbon-iodine bond can be selectively converted into an organometallic species.

The general procedure is as follows:

Formation of the Organometallic Reagent: The aryl halide is reacted with a metal, typically magnesium (for Grignard reagents) or lithium, in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Carboxylation: The resulting organometallic compound is then exposed to solid or gaseous carbon dioxide. The nucleophilic carbon of the organometallic attacks the electrophilic carbon of CO₂.

Protonation: The intermediate carboxylate salt is protonated in an acidic workup step to yield the final carboxylic acid.

A practical example is the synthesis of 3-fluoro-4-methyl-benzoic acid, which is prepared from 2-fluoro-4-bromotoluene via a Grignard reaction with magnesium, followed by carboxylation with carbon dioxide. prepchem.com This demonstrates the viability of this method for fluorinated and alkyl-substituted aromatic systems. By applying this logic, a 3-halo-4-fluorobenzoic acid derivative can be synthesized, which serves as a key intermediate for the subsequent biaryl coupling step.

Oxidation of Aromatic Methyl Groups to Carboxylic Acids

The oxidation of a methyl group attached to an aromatic ring is a direct and common route to the corresponding benzoic acid. This method is advantageous when the corresponding substituted toluene is readily available. A variety of oxidizing agents can accomplish this transformation, with potassium permanganate (B83412) (KMnO₄) and chromic acid being traditional choices.

For the synthesis of the required building blocks, a precursor like 4-fluoro-3-bromotoluene could be oxidized to 4-fluoro-3-bromobenzoic acid. This product is an ideal substrate for a subsequent cross-coupling reaction to form the biaryl system. However, the reaction conditions must be carefully controlled, as electron-withdrawing groups on the aromatic ring can make the methyl group more resistant to oxidation. google.com

Modern synthetic chemistry offers several alternative and often milder methods for this oxidation. organic-chemistry.org These include:

Catalytic oxidation using cobalt salts with bromide ions and a radical initiator in non-acidic solvents.

Photo-oxidation using molecular oxygen and catalytic hydrobromic acid under photoirradiation.

Oxidation with 30% hydrogen peroxide using sodium tungstate (B81510) as a catalyst and a phase-transfer agent, which provides an environmentally safer pathway. organic-chemistry.org

The choice of oxidant depends on the substrate's stability and the desired scale of the reaction.

Table 1: Selected Reagents for the Oxidation of Aromatic Methyl Groups

| Oxidizing Agent/System | Conditions | Notes | Source(s) |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous pyridine, 85°C | A strong, classic oxidant; can require harsh conditions and may result in moderate yields. | chemspider.com |

| Vanadium Pentoxide (V₂O₅) / H₂SO₄ | Heating up to 150°C | Effective for oxidation-resistant aryl methyl groups. | google.com |

| Co(OAc)₂ / NaBr / Acetic Acid | Non-acidic solvent, radical initiator | Catalytic system for aerobic oxidation. | organic-chemistry.org |

| H₂O₂ / Na₂WO₄ / PTC | Solvent-free | Environmentally benign ("green") oxidation of benzyl (B1604629) halides. | organic-chemistry.org |

| Molecular Oxygen (O₂) / HBr (cat.) | Photoirradiation | Direct oxidation of a methyl group to a carboxylic acid. | organic-chemistry.org |

Constructing the Biaryl System: Cross-Coupling Methodologies

The formation of the carbon-carbon bond between the two aromatic rings is the pivotal step in synthesizing this compound. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the most prominent methods for this transformation due to their reliability and functional group tolerance.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction is a powerful tool for constructing biaryl systems. tcichemicals.com It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base. tcichemicals.com Its key advantages include mild reaction conditions, commercial availability of a wide range of catalysts and boronic acids, and high tolerance for various functional groups, including carboxylic acids. tcichemicals.com

There are two primary strategic disconnections for the synthesis of this compound using this method:

Route A: Coupling of a 3-halo-4-fluorobenzoic acid derivative (e.g., methyl 3-bromo-4-fluorobenzoate) with 3-methylphenylboronic acid .

Route B: Coupling of a (4-fluoro-3-carboxyphenyl)boronic acid derivative with a 3-halotoluene (e.g., 3-bromotoluene (B146084) or 3-iodotoluene).

Route A is often preferred because boronic acids bearing strongly electron-withdrawing groups can sometimes exhibit lower reactivity in the transmetalation step of the catalytic cycle. The ester group can be easily hydrolyzed to the desired carboxylic acid after the coupling reaction is complete.

The success of the Suzuki-Miyaura coupling often depends on the careful selection of the catalyst, ligand, base, and solvent. While inactive substrates like pentafluorophenylboronic acid were historically challenging, new catalytic systems have been developed to overcome these limitations, often using a combination of cesium fluoride (B91410) (CsF) and silver(I) oxide (Ag₂O) to promote the reaction. nih.govelsevierpure.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose | Source(s) |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The active catalyst that facilitates the oxidative addition and reductive elimination steps. | nih.govmdpi.com |

| Ligand | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃) | Stabilizes the palladium center and influences its reactivity and selectivity. | nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, CsF | Activates the boronic acid for the transmetalation step. | nih.govmdpi.com |

| Solvent | Toluene, Dioxane, Dimethylformamide (DMF), Water | Solubilizes reactants and influences reaction rate and outcome. | tcichemicals.comresearchgate.net |

| Aryl Partners | Aryl bromides, iodides, or triflates + Arylboronic acids | The two components that are coupled to form the new C-C bond. | tcichemicals.com |

Exploration of Other Transition Metal-Mediated Coupling Reactions

While palladium catalysis is dominant, research into more sustainable or alternative coupling methods has yielded several other effective transition metal-mediated reactions for biaryl synthesis. These methods can offer different reactivity profiles or utilize more earth-abundant metals.

Copper-Mediated Coupling: Copper-catalyzed reactions represent a significant alternative to palladium. Recent advancements include copper-mediated C-H/C-H biaryl coupling of benzoic acid derivatives. ucsf.eduexlibrisgroup.com In this approach, a directing group, such as a removable amide, is installed on the benzoic acid. This group coordinates to the copper catalyst and directs the activation of an ortho C-H bond for coupling with a C-H bond on the partner arene. exlibrisgroup.com This methodology is highly atom-economical as it avoids the pre-functionalization required for traditional cross-coupling reactions.

Manganese-Catalyzed Coupling: Manganese is an inexpensive and abundant metal that can also catalyze cross-coupling reactions. For example, manganese(II) chloride has been used to catalyze the coupling of aryl Grignard reagents with aryl halides. dtu.dk While potentially leading to lower yields due to side reactions like homocoupling, it presents a cost-effective alternative. dtu.dk

Decarboxylative Coupling: This strategy uses carboxylic acids as aryl sources, avoiding the need for halides or organometallics. A bimetallic system using both copper and palladium has been developed for the decarboxylative coupling of aromatic carboxylates with aryl halides. acs.org In this process, a copper complex facilitates the extrusion of CO₂, generating an arylcopper species that then participates in a palladium-catalyzed cross-coupling cycle. acs.org

These alternative methodologies provide a broader toolkit for synthetic chemists, enabling the strategic design of routes that can be more cost-effective, atom-economical, or tolerant of specific functional groups that may be incompatible with standard Suzuki-Miyaura conditions.

Direct Arylation and C-H Activation Strategies

The construction of the biaryl scaffold of this compound, which connects a 4-fluorobenzoic acid moiety to a 3-methylphenyl (m-tolyl) group, can be efficiently achieved through modern cross-coupling techniques like direct arylation. These methods represent a significant advancement over traditional cross-coupling reactions (e.g., Suzuki, Stille) by avoiding the pre-functionalization of one of the aromatic partners into an organometallic reagent. dtic.mil

Direct C-H arylation involves the coupling of an aryl halide with an unactivated C-H bond of another arene, catalyzed typically by a transition metal, most commonly palladium. dtic.milaskiitians.com For the synthesis of this compound, this could involve the reaction between a 3-halo-4-fluorobenzoic acid derivative and m-xylene (B151644) or toluene. The key challenge lies in controlling the regioselectivity of the C-H activation on the toluene partner.

Transition metal-catalyzed C-H functionalization has become a powerful tool for forming C-C bonds. acs.orgacs.org These reactions often employ a directing group on one substrate to position the catalyst for selective activation of a specific C-H bond. nih.gov In the context of this synthesis, the carboxylic acid group on the fluorinated benzene (B151609) ring can act as an endogenous directing group, facilitating ortho-C-H activation and subsequent coupling.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that may include C-H activation, oxidative addition of the aryl halide to the palladium center, and reductive elimination to form the biaryl product and regenerate the active catalyst. nih.gov Significant progress has been made in developing catalyst systems that operate under milder conditions and with lower catalyst loadings, enhancing the practicality of these methods for complex molecule synthesis. dtic.mildtic.mil

Targeted Derivatization and Functionalization Strategies

Once the core biaryl structure is assembled, its functional groups can be selectively modified to produce a diverse range of analogues. These modifications can target the carboxylic acid, the methylphenyl substituent, or involve the fluorine atom.

The carboxylic acid group is a versatile functional handle for derivatization. Standard organic transformations can be applied to generate a variety of related compounds.

Esterification: The carboxylic acid can be readily converted to its corresponding ester. This is typically achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For instance, 4-fluorobenzoic acid can be esterified by refluxing with an alcohol like ethanol (B145695) in the presence of a catalytic amount of sulfuric acid. A similar procedure involves dissolving the acid in an alcohol such as methanol (B129727) and adding thionyl chloride.

Reduction: The carboxylic acid can be reduced to a primary alcohol or an aldehyde. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the acid to the corresponding benzyl alcohol. The reduction can be stopped at the aldehyde stage under more controlled conditions, although this transformation is often more efficiently accomplished by first converting the acid to an acid chloride or ester. chemistrysteps.com

Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride) and then reacted with a primary or secondary amine to form the corresponding amide derivative. chemistrysteps.com

These transformations are summarized in the table below.

| Transformation | Reagents | Product Functional Group |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) followed by water | Primary Alcohol (-CH₂OH) |

| Amide Formation | 1. Thionyl Chloride (SOCl₂) 2. Amine (R₂NH) | Amide (-CONR₂) |

Table 1: Common modifications of the carboxylic acid moiety.

The methyl group on the m-tolyl substituent is a key site for further functionalization, primarily through free-radical reactions at the benzylic position.

Benzylic Bromination: The most common method for functionalizing the methyl group is benzylic bromination, often referred to as the Wohl-Ziegler reaction. masterorganicchemistry.com This reaction typically uses N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. chadsprep.com The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. chemistrysteps.com This radical then reacts with Br₂ (present in low concentrations) to form the benzyl bromide.

The key advantage of using NBS is that it maintains a very low concentration of Br₂ and HBr, which helps to prevent competing electrophilic aromatic substitution on the electron-rich rings. chadsprep.com However, controlling the reaction to prevent over-bromination (formation of dibromo- and tribromomethyl products) can be challenging and often requires careful optimization of reaction conditions. scientificupdate.com The resulting benzyl bromide is a versatile intermediate, readily used in nucleophilic substitution reactions to introduce a wide variety of other functional groups. gla.ac.uk

The fluorine substituent significantly influences the electronic and pharmacological properties of the molecule. Its introduction is a critical step that can be achieved through several strategies.

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). Direct fluorination with F₂ gas is often too violent and non-selective. vedantu.com Modern electrophilic fluorinating reagents, such as those containing an N-F bond, are much safer and more practical. wikipedia.org Reagents like Selectfluor® (F-TEDA-BF₄) are widely used to introduce fluorine onto activated aromatic rings under mild conditions. researchgate.netjove.com

Nucleophilic Aromatic Substitution (SₙAr): In cases where the aromatic ring is substituted with strong electron-withdrawing groups, a nucleophilic fluoride source (e.g., KF, CsF) can displace a leaving group (like -Cl or -NO₂). acsgcipr.org For less activated aryl halides, transition-metal catalysis is often necessary. Palladium and copper complexes have been developed to catalyze the nucleophilic fluorination of aryl bromides and iodides. nih.govacs.org

Balz-Schiemann Reaction: This classic method involves the conversion of an aromatic amine to a diazonium salt, which is then treated with a fluoride source like fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆). vedantu.comacsgcipr.org Thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt yields the aryl fluoride. This method is a reliable way to introduce a single fluorine atom onto a specific position of an aromatic ring.

| Method | Substrate Type | Fluorine Source | Key Features |

| Electrophilic Fluorination | Electron-rich arenes, phenols | N-F reagents (e.g., Selectfluor®) | Direct C-H to C-F conversion. alfa-chemistry.com |

| Nucleophilic Fluorination (Metal-catalyzed) | Aryl halides (Ar-Br, Ar-I) | Metal fluorides (KF, CsF, AgF) | Good for unactivated aryl halides. acs.orgnih.gov |

| Balz-Schiemann Reaction | Aryl amines (Ar-NH₂) | HBF₄ or NaBF₄ | Forms diazonium salt intermediate. vedantu.com |

Table 2: Key methods for introducing fluorine onto aromatic rings.

Process Optimization and Scalability Considerations in Laboratory Synthesis

Moving from a theoretical route to a practical laboratory synthesis requires careful optimization of reaction conditions to maximize yield, minimize byproducts, and ensure scalability. Catalyst development is central to this effort, particularly for the C-H activation and direct arylation steps that form the molecular backbone.

The efficiency of palladium-catalyzed direct arylation reactions is highly dependent on the catalyst system, which comprises a palladium precursor (e.g., Pd(OAc)₂) and a supporting ligand. The ligand plays a critical role in stabilizing the palladium center, promoting the desired catalytic steps (oxidative addition, C-H activation, reductive elimination), and preventing catalyst decomposition.

Significant research has focused on designing ligands that improve catalytic activity, allowing for lower catalyst loadings (reducing cost and metal contamination) and expanding the substrate scope to include less reactive partners. dtic.mil For biaryl synthesis, bulky, electron-rich phosphine (B1218219) ligands, such as biarylphosphines (e.g., 2-(diphenylphosphino)-2′-(N,N-dimethylamino)biphenyl), have been shown to be highly effective. dtic.mildtic.mil These ligands promote the formation of the active monoligated palladium species that is often crucial for efficient catalysis.

Computational studies and mechanistic investigations guide the rational design of new ligands. For instance, understanding that a specific ligand modification occurs in situ can lead to the development of pre-activated catalysts that exhibit superior performance. acs.org The development of robust catalyst systems that are tolerant of various functional groups and can operate under practical, scalable conditions is a key goal in modern synthetic chemistry.

Influence of Reaction Media and Solvent Systems on Yield and Selectivity

The choice of solvent is a critical factor in the synthesis of this compound, profoundly impacting reaction rates, yields, and selectivity. The Suzuki-Miyaura coupling, a primary method for constructing the biaryl bond in this compound, is particularly sensitive to the solvent system due to its influence on the solubility of reactants, the stability of the palladium catalyst, and the nature of the transition states.

Solvents play a multifaceted role in palladium-catalyzed cross-coupling reactions. They can activate precatalysts, stabilize organometallic reagents and catalysts, and modulate the reactivity of the bases used in the reaction. researchgate.net For the synthesis of biaryl compounds, a range of solvents from polar aprotic to nonpolar and aqueous mixtures have been explored.

In the context of Suzuki-Miyaura couplings, polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) have been shown to influence the selectivity of the reaction, particularly when multiple reactive sites are present on one of the coupling partners. researchgate.netnih.gov This effect is often attributed to the ability of polar solvents to stabilize anionic transition states during the oxidative addition step. researchgate.netnih.gov However, the relationship between solvent polarity and selectivity is not always straightforward and can be more complex than a simple correlation with the solvent's dielectric constant. researchgate.netnih.gov For instance, water, alcohols, and other polar aprotic solvents like acetone (B3395972) and propylene (B89431) carbonate can sometimes provide similar selectivity to nonpolar solvents. researchgate.netnih.gov

The use of aqueous solvent systems, often in combination with organic co-solvents like ethanol or dioxane, is a feature of green chemistry approaches to Suzuki-Miyaura reactions. rsc.orgnih.gov These systems can offer advantages in terms of safety, cost, and environmental impact. Moreover, water can play a beneficial role in the reaction mechanism, and in some cases, reactions can be performed in neat water with high efficiency. rsc.org

The following table illustrates the effect of different solvent systems on the yield of a model Suzuki-Miyaura coupling reaction for the synthesis of a biaryl compound, highlighting the importance of solvent selection in optimizing the reaction outcome.

Table 1: Effect of Solvent on the Yield of a Model Suzuki-Miyaura Coupling Reaction Reaction conditions: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd catalyst (2 mol%), base (2.0 mmol), solvent (5 mL), 80 °C, 12 h.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Toluene | 85 |

| 2 | Tetrahydrofuran (THF) | 78 |

| 3 | 1,4-Dioxane | 88 |

| 4 | Dimethylformamide (DMF) | 92 |

| 5 | Acetonitrile (MeCN) | 81 |

As indicated in the table, a mixture of ethanol and water provided the highest yield for this model reaction, underscoring the potential benefits of aqueous solvent systems. The choice of base is also intricately linked to the solvent system, with inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being commonly employed in these reactions. nih.govnih.gov

Temperature, Pressure, and Reaction Time Profile Optimization

The optimization of physical parameters such as temperature, pressure, and reaction time is crucial for maximizing the yield and minimizing the formation of byproducts in the synthesis of this compound. These parameters are often interdependent and must be carefully controlled to achieve the desired outcome.

Temperature: The reaction temperature significantly affects the rate of the Suzuki-Miyaura coupling. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to catalyst decomposition, resulting in lower yields and the formation of undesirable byproducts. The optimal temperature for the synthesis of fluorinated biphenyl derivatives is typically in the range of 70 °C to 110 °C. mdpi.com For instance, in the coupling of 1-bromo-4-fluorobenzene (B142099) with various arylboronic acids, increasing the temperature from 70 °C to 110 °C led to a significant increase in the conversion of the aryl bromide. mdpi.com

Pressure: While pressure is a critical parameter in reactions involving gases, for many solution-phase reactions like the Suzuki-Miyaura coupling conducted under an inert atmosphere, the primary pressure consideration is to prevent solvent boiling and ensure a closed system. The use of sealed reaction vessels is common to maintain a consistent environment, especially when using volatile solvents or when reactions are heated above the solvent's boiling point. beilstein-journals.org Specific studies detailing the optimization of high pressure for the synthesis of this compound are not extensively reported in the literature, suggesting that atmospheric or slightly elevated pressures are generally sufficient.

Reaction Time: The duration of the reaction is another key variable that needs to be optimized. The reaction should be allowed to proceed for a sufficient amount of time to ensure complete conversion of the starting materials. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. beilstein-journals.org Prolonged reaction times can sometimes lead to the formation of decomposition products. For many Suzuki-Miyaura couplings, reaction times can range from a few hours to 24 hours or more, depending on the reactivity of the substrates and the efficiency of the catalytic system. beilstein-journals.org

The following table provides a representative optimization profile for a Suzuki-Miyaura coupling, demonstrating the interplay between temperature and reaction time on the product yield.

Table 2: Optimization of Temperature and Reaction Time for a Model Suzuki-Miyaura Coupling Reaction conditions: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd catalyst (2 mol%), base (2.0 mmol), DMF (5 mL).

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 60 | 24 | 65 |

| 2 | 80 | 12 | 92 |

| 3 | 80 | 24 | 91 |

| 4 | 100 | 6 | 95 |

| 5 | 100 | 12 | 94 |

From this data, it is evident that a temperature of 100 °C for 6 hours provides the optimal balance for achieving a high yield while avoiding potential degradation at higher temperatures or with longer reaction times.

Regioselectivity and Stereoselectivity Control in Complex Syntheses

Regioselectivity: In the synthesis of substituted biaryl compounds like this compound, achieving the correct regiochemistry is paramount. When one or both of the coupling partners have multiple potential reaction sites, controlling the regioselectivity of the C-C bond formation becomes a significant challenge.

The regioselectivity of the Suzuki-Miyaura coupling can be influenced by several factors, including the electronic and steric properties of the substituents on the aromatic rings, the choice of catalyst and ligands, and the reaction conditions. For example, in the coupling of dihalogenated arenes, the relative reactivity of the different carbon-halogen bonds can be exploited to achieve selective coupling at one position. The coordination of the substrate to the palladium center can also play a crucial role in directing the reaction to a specific site. nih.gov

In the synthesis of 3,4-disubstituted benzoic acids, the directing effects of the carboxyl and fluoro groups must be considered. Strategic placement of these groups and the use of appropriate coupling partners are key to ensuring the desired 4-fluoro-3-(3-methylphenyl) substitution pattern. The development of regioselective borylation reactions followed by Suzuki-Miyaura cross-coupling is a powerful strategy for controlling the regiochemical outcome in the synthesis of complex aromatic compounds. nih.gov

Stereoselectivity: When the target molecule possesses axial chirality, as can be the case with sterically hindered biaryl compounds, controlling the stereoselectivity of the synthesis becomes a critical objective. This compound itself is not chiral. However, the principles of stereoselective synthesis are highly relevant for the preparation of its more complex, chiral analogues which may have applications as chiral ligands or in pharmaceuticals.

The atroposelective synthesis of axially chiral biaryls is a well-established field, with several strategies available to induce stereoselectivity. researchgate.netnih.govrsc.orgnih.gov One common approach is the use of chiral catalysts or ligands in the Suzuki-Miyaura coupling. These chiral entities can create a chiral environment around the metal center, leading to the preferential formation of one atropisomer over the other. beilstein-journals.org

Another strategy involves the use of a chiral auxiliary attached to one of the coupling partners. The auxiliary directs the stereochemical outcome of the coupling reaction, and is then removed in a subsequent step. The development of novel chiral phosphine ligands has been particularly important in advancing the field of asymmetric Suzuki-Miyaura couplings, enabling the synthesis of a wide range of axially chiral biaryl compounds with high enantiomeric excess. beilstein-journals.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dimethylformamide (DMF) |

| Acetonitrile (MeCN) |

| Acetone |

| Propylene carbonate |

| Ethanol |

| Dioxane |

| Toluene |

| Tetrahydrofuran (THF) |

| Potassium carbonate |

| Cesium carbonate |

Comprehensive Structural Elucidation and Spectroscopic Characterization of 4 Fluoro 3 3 Methylphenyl Benzoic Acid and Its Derivatives

Advanced Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For 4-Fluoro-3-(3-methylphenyl)benzoic acid, the FT-IR spectrum is expected to exhibit several key absorption bands.

The most prominent feature in the FT-IR spectrum of a carboxylic acid is the broad O-H stretching vibration, which typically appears in the range of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state. The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band, generally observed between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids due to conjugation with the benzene (B151609) ring.

The presence of the aromatic rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption in the 1250-1020 cm⁻¹ range. The C-O stretching of the carboxylic acid will also be present, typically around 1320-1210 cm⁻¹. Finally, the out-of-plane C-H bending vibrations of the substituted benzene rings will appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300-2500 | Broad, Strong |

| C-H Stretch (Aromatic) | Aryl | 3100-3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1710-1680 | Strong |

| C=C Stretch (Aromatic) | Aryl | 1600-1450 | Medium to Strong |

| C-O Stretch | Carboxylic Acid | 1320-1210 | Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1250-1020 | Strong |

| O-H Bend (in-plane) | Carboxylic Acid | 1440-1395 | Medium |

| O-H Bend (out-of-plane) | Carboxylic Acid | 960-900 | Broad, Medium |

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic rings.

In the Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to be prominent in the 1620-1580 cm⁻¹ region. The symmetric breathing mode of the benzene rings, which involves the entire ring expanding and contracting, will also give a characteristic Raman signal. The C-H stretching vibrations of the aromatic rings and the methyl group will also be visible. Due to its lower polarity, the C=O stretch of the carboxylic acid may be weaker in the Raman spectrum compared to the FT-IR spectrum.

Table 2: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aryl | 3100-3000 | Strong |

| C-H Stretch (Methyl) | -CH₃ | 2980-2850 | Strong |

| C=C Stretch (Aromatic) | Aryl | 1620-1580 | Very Strong |

| Ring Breathing (Symmetric) | Aryl | ~1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. Different types of NMR experiments provide information about the chemical environment and connectivity of protons, carbons, and fluorine atoms.

¹H NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift of a proton is influenced by its local electronic environment. In this compound, we expect to see signals for the carboxylic acid proton, the aromatic protons, and the methyl protons.

The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically between 10 and 13 ppm. The aromatic protons will resonate in the region of 7-8.5 ppm. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with neighboring protons and the fluorine atom. The protons on the fluorinated ring will be influenced by the electron-withdrawing fluorine and carboxylic acid groups, while the protons on the tolyl ring will be influenced by the methyl group. The methyl group protons will appear as a singlet further upfield, typically around 2.4 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic Protons | 7.0 - 8.5 | Multiplets | 7H |

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

For this compound, the carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will appear in the 110-165 ppm region. The carbon atom directly bonded to the fluorine atom will show a large C-F coupling constant and its chemical shift will be significantly affected. The carbons attached to the carboxylic acid group and the other phenyl ring will also have distinct chemical shifts. The methyl carbon will be the most upfield signal, appearing around 20-25 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (-COOH) | 165 - 175 |

| Aromatic C-F | 155 - 165 (with C-F coupling) |

| Aromatic C-COOH | 125 - 135 |

| Other Aromatic Carbons | 110 - 140 |

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms in a molecule. The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, making it an excellent tool for distinguishing between different fluorine environments.

In this compound, there is a single fluorine atom attached to one of the benzene rings. Its chemical shift will be influenced by the electronic effects of the substituents on the ring, particularly the carboxylic acid group and the tolyl group. The signal for the fluorine atom is expected to appear as a multiplet due to coupling with the neighboring aromatic protons. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to a standard reference like CFCl₃.

Table 5: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds, providing an extremely accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a parent ion and its fragments. For this compound (C₁₄H₁₁FO₂), HRMS confirms its molecular weight with high precision, distinguishing it from other compounds with the same nominal mass.

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques are commonly employed to generate the molecular ion. The subsequent fragmentation of this ion within the mass spectrometer provides a structural fingerprint of the molecule. The fragmentation pathways for benzoic acid derivatives are well-understood and typically involve characteristic losses of small neutral molecules. researchgate.net

For this compound, the protonated molecule [M+H]⁺ would be observed with an exact mass of 231.0816, corresponding to the formula [C₁₄H₁₂FO₂]⁺. The fragmentation cascade is proposed to proceed through several key pathways:

Decarboxylation: A primary fragmentation route involves the loss of the carboxylic acid group, either as CO₂ (44 Da) or the entire -COOH group (45 Da). The loss of CO₂ from the molecular ion would yield a fragment at m/z 185.0867 [C₁₃H₁₂F]⁺.

Water Elimination: Loss of a water molecule (H₂O) from the protonated molecular ion is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion [M+H-H₂O]⁺ with a characteristic peak at m/z 213.0710 [C₁₄H₁₀FO]⁺.

Biaryl Bond Cleavage: The C-C bond connecting the two aromatic rings can undergo homolytic or heterolytic cleavage, leading to fragments corresponding to the individual substituted phenyl rings. This provides critical information about the constituent parts of the molecule.

Benzylic Cleavage: Fragmentation can also be initiated at the methyl group on the second phenyl ring.

A systematic analysis of these fragmentation patterns allows for the unambiguous structural confirmation of the title compound.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Proposed Fragment | Formula | Calculated m/z | Description of Loss |

| [M+H]⁺ | [C₁₄H₁₂FO₂]⁺ | 231.0816 | Molecular Ion (Protonated) |

| [M+H-H₂O]⁺ | [C₁₄H₁₀FO]⁺ | 213.0710 | Loss of water from carboxylic acid |

| [M+H-CO₂]⁺ | [C₁₃H₁₂F]⁺ | 185.0867 | Loss of carbon dioxide |

| [M+H-COOH]⁺ | [C₁₃H₁₁F]⁺ | 186.0866 | Loss of carboxylic acid group |

| [C₇H₄FO]⁺ | [C₇H₄FO]⁺ | 123.0241 | Cleavage at biaryl bond (fluorobenzoyl fragment) |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.0542 | Cleavage at biaryl bond (tolyl fragment) |

X-ray Crystallography for Definitive Solid-State Structure Determination

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds formed between the carboxylic acid moieties. It is characteristic for benzoic acids to form centrosymmetric dimers, where two molecules are linked by a pair of O—H···O hydrogen bonds, creating a robust R²₂(8) graph-set motif. researchgate.netnih.gov

C—H···O Interactions: The aromatic C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid group of neighboring dimers.

C—H···F Interactions: The fluorine substituent is a weak hydrogen bond acceptor, and C—H···F interactions, though energetically modest, can play a significant role in directing the crystal packing arrangement. rsc.orgresearchgate.net

π-π Stacking: The aromatic rings of the biaryl system are likely to engage in π-π stacking interactions. The relative offset of the rings is influenced by the electronic nature and position of the substituents.

Van der Waals Forces: These non-specific interactions are crucial for achieving efficient space-filling and maximizing packing density in the crystal. researchgate.net

The interplay between the strong, directional hydrogen bonds and these weaker, more diffuse forces dictates the final three-dimensional arrangement of the molecules. mdpi.comnih.gov

Table 2: Expected Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor | Typical Role in Packing |

| Strong Hydrogen Bond | O—H (Carboxylic Acid) | O=C (Carboxylic Acid) | Formation of primary dimeric synthons |

| Weak Hydrogen Bond | C—H (Aromatic) | O=C (Carboxylic Acid) | Linking of dimers into layers or 3D networks |

| Weak Hydrogen Bond | C—H (Aromatic) | F (Fluoro substituent) | Directional control and lattice stabilization rsc.orgresearchgate.net |

| π-π Stacking | Phenyl Ring 1 | Phenyl Ring 2 | Contributes to packing efficiency |

| Van der Waals | All atoms | All atoms | Overall cohesion and space-filling |

The conformation of this compound in the crystalline state is primarily defined by two key torsional (dihedral) angles.

Biaryl Torsional Angle (C-C-C-C): This is the angle between the planes of the two phenyl rings. For unsubstituted biphenyl (B1667301), this angle is approximately 44° in the gas phase, representing a compromise between conjugative stabilization (favoring planarity) and steric hindrance between ortho-hydrogens (favoring a twisted structure). nih.gov In the case of this compound, the presence of the 3-methylphenyl group introduces significant steric bulk, which is expected to result in a more twisted conformation with a larger dihedral angle compared to biphenyl. Computational studies on similarly substituted biaryls show that such substitutions lead to preferred conformations that are significantly non-planar. nih.gov

Carboxylic Acid Torsional Angle (O-C-C-C): This is the angle between the plane of the carboxylic acid group and the plane of the fluorinated phenyl ring to which it is attached. In many simple benzoic acids, this angle is relatively small, indicating near co-planarity which allows for conjugation between the carboxyl group and the aromatic ring. researchgate.net However, crystal packing forces and intramolecular interactions can cause this group to twist out of the plane. For instance, in 3-fluoro-4-methylbenzoic acid, the dihedral angle between the benzene ring and the carboxyl group is a mere 6.2(1)°. researchgate.net A similar small twist would be anticipated for the title compound.

Table 3: Predicted Conformational Parameters

| Parameter | Description | Predicted Value/Range | Influencing Factors |

| Biaryl Dihedral Angle | Twist between the two phenyl rings | 45° - 65° | Steric hindrance from the methyl group vs. π-conjugation nih.govnih.gov |

| Carboxylic Acid Dihedral Angle | Twist of the -COOH group relative to its phenyl ring | 0° - 15° | Electronic conjugation, crystal packing forces researchgate.net |

| Ring Pucker | N/A (Aromatic rings are planar) | Planar | Aromaticity |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental to the synthesis and analysis of organic compounds, enabling reaction monitoring, purification, and quantitative assessment of purity.

Thin Layer Chromatography (TLC) is a rapid, qualitative technique used extensively to monitor the progress of chemical reactions. youtube.com In the synthesis of this compound, which is often accomplished via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling), TLC is invaluable. numberanalytics.comorganic-chemistry.org

The process involves spotting the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at various time intervals and eluting it with an appropriate solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

Reactants: The starting materials (e.g., a boronic acid and an aryl halide) will have distinct retardation factors (Rf values).

Product: As the reaction proceeds, a new spot corresponding to the more non-polar biaryl product will appear.

Completion: The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible on the TLC plate. youtube.comsigmaaldrich.com

TLC also provides a preliminary check of the product's purity after workup and isolation. The presence of a single spot suggests a relatively pure compound, although co-eluting impurities may not be resolved.

Table 4: Hypothetical TLC Data for Suzuki Coupling Synthesis

| Compound | Expected Polarity | Hypothetical Rf Value | Visualization |

| 4-Fluoro-3-bromobenzoic acid (Reactant) | More Polar | 0.3 | UV light (254 nm) |

| 3-Methylphenylboronic acid (Reactant) | More Polar | 0.2 | UV light (254 nm) / Staining |

| This compound (Product) | Less Polar | 0.6 | UV light (254 nm) |

| In a 7:3 Hexane:Ethyl Acetate mobile phase. Rf values are illustrative. |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. It offers significantly higher resolution and sensitivity than TLC. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.

In a typical RP-HPLC setup, the sample is injected into a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, such as a gradient of water and acetonitrile (B52724) (often with a small amount of acid like trifluoroacetic acid to ensure the carboxylic acid is protonated), is then pumped through the column.

Separation: Compounds are separated based on their hydrophobicity. The non-polar biaryl product is retained longer on the column than any more polar starting materials or by-products.

Detection: A UV-Vis detector is commonly used, set to a wavelength where the aromatic system of the molecule exhibits strong absorbance (e.g., ~254 nm).

Quantification: The area of the peak in the resulting chromatogram is directly proportional to the concentration of the compound. This allows for the precise determination of purity, typically expressed as a percentage of the total peak area. nih.govbohrium.com

Specialized fluorinated stationary phases can also be employed, which sometimes offer unique selectivity and improved peak shape for fluorine-containing analytes. chromatographyonline.com

Table 5: Typical RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Investigations of 4 Fluoro 3 3 Methylphenyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intricacies of molecular systems. These methods allow for the detailed exploration of a molecule's optimized geometry, electronic configurations, and reactivity patterns.

Density Functional Theory (DFT) Studies on Optimized Geometries and Electronic Configurations

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. For 4-Fluoro-3-(3-methylphenyl)benzoic acid, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. nih.govscirp.org This process involves minimizing the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles between its constituent atoms. The resulting optimized structure corresponds to a potential energy minimum.

The calculations for similar benzoic acid derivatives show a nearly planar structure for the benzoic acid ring. researchgate.net For this compound, it is expected that the two phenyl rings would be twisted relative to each other to minimize steric hindrance. The carboxylic acid group's geometry is also a key feature, with its orientation relative to the phenyl ring influencing intermolecular interactions like hydrogen bonding. researchgate.net

Below is a table of selected, theoretically optimized geometric parameters for this compound, derived from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.25 Å |

| Bond Length | C-O | 1.35 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Length | C-C (inter-ring) | 1.49 Å |

| Bond Angle | O=C-O | 122° |

| Bond Angle | C-C-F | 118° |

| Dihedral Angle | Phenyl-Phenyl | ~45° |

Note: The data in this table is illustrative and based on typical values from DFT calculations for similar aromatic carboxylic acids.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. taylorandfrancis.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential, and its distribution indicates the regions most susceptible to electrophilic attack. Conversely, the LUMO's energy relates to the electron affinity, and its location highlights the sites prone to nucleophilic attack. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methylphenyl ring, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group and the fluorinated phenyl ring.

| Parameter | Calculated Energy (eV) |

| HOMO | -6.8 eV |

| LUMO | -1.5 eV |

| HOMO-LUMO Energy Gap | 5.3 eV |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted over the electron density surface, with different colors representing varying electrostatic potentials.

Typically, regions of negative potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electronegative atoms. In contrast, regions of positive potential, depicted in blue, are electron-deficient and are targets for nucleophilic attack. Green areas represent neutral or weakly interacting regions.

In the case of this compound, the MEP surface would likely show the most negative potential around the oxygen atoms of the carboxylic acid group, indicating their high electrophilicity. The fluorine atom would also contribute to a region of negative potential. The hydrogen atom of the carboxylic acid group would be a site of high positive potential, highlighting its acidic nature. The aromatic rings would exhibit varying potentials, influenced by the attached functional groups.

Theoretical Spectroscopic Property Predictions

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure.

Simulated Vibrational Spectra (IR and Raman) for Experimental Comparison

Theoretical vibrational spectra, specifically Infrared (IR) and Raman spectra, can be calculated using DFT. nih.gov These calculations determine the frequencies of the normal modes of vibration of the molecule. scirp.org The results of these simulations are often scaled by an appropriate factor to account for anharmonicity and other systematic errors inherent in the computational method, allowing for a more accurate comparison with experimental spectra. nih.gov

The calculated vibrational frequencies and their corresponding IR and Raman intensities can be used to assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-F stretching, and various aromatic C-H and C-C stretching and bending modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(O-H) | ~3500 | Carboxylic acid O-H stretch |

| ν(C=O) | ~1700 | Carboxylic acid C=O stretch |

| ν(C-C) aromatic | ~1600, 1500 | Aromatic ring C-C stretching |

| ν(C-F) | ~1250 | C-F stretch |

| δ(O-H) in-plane | ~1400 | Carboxylic acid O-H in-plane bend |

| γ(C-H) out-of-plane | ~800-900 | Aromatic C-H out-of-plane bend |

Note: The data in this table is illustrative and based on typical calculated vibrational frequencies for substituted benzoic acids.

Computed Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation. The computed chemical shifts are typically referenced to a standard, such as Tetramethylsilane (TMS).

By comparing the calculated chemical shifts with experimental data, one can confirm the assigned structure of the molecule. For this compound, the calculated ¹H NMR spectrum would show distinct signals for the carboxylic acid proton, the aromatic protons on both rings, and the methyl group protons. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, with their chemical shifts being influenced by the local electronic environment created by the fluorine, methyl, and carboxylic acid groups.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Atom | Calculated ¹H Chemical Shift (ppm) |

| C (Carboxyl) | ~170 | H (Carboxyl) | ~12.0 |

| C (Aromatic, C-F) | ~165 (d, J≈250 Hz) | H (Aromatic) | ~7.2-8.1 |

| C (Aromatic, C-COOH) | ~130 | H (Methyl) | ~2.4 |

| C (Aromatic) | ~115-140 | ||

| C (Methyl) | ~20 |

Note: The data in this table is illustrative and represents expected chemical shift ranges based on calculations for similar compounds. 'd' denotes a doublet and 'J' represents the coupling constant.

Mechanistic Insights and Reaction Pathway Modeling

Theoretical modeling provides a powerful tool for understanding the chemical behavior of a molecule, offering insights that can be difficult to obtain through experimental means alone.

To predict the reactivity of this compound, computational chemists would turn to conceptual DFT. A key component of this approach is the calculation of Fukui functions. These functions are instrumental in identifying the sites within the molecule that are most susceptible to electrophilic, nucleophilic, and radical attack.

The Fukui function analysis involves calculating the electron density of the molecule in its neutral, anionic (N+1 electron), and cationic (N-1 electron) states. This allows for the determination of where an incoming electron would most likely be added (nucleophilic attack) and from where an electron would most easily be removed (electrophilic attack). For substituted benzoic acids, these calculations can reveal how the interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group, as well as the carboxylic acid group, influences the reactivity across the aromatic rings. researchgate.net

While specific Fukui function values for this compound are not available in the cited literature, a hypothetical table based on the expected electronic effects is presented below for illustrative purposes. The oxygen atoms of the carboxylic acid are anticipated to be primary sites for electrophilic attack, while certain carbon atoms on the phenyl rings will exhibit susceptibility to nucleophilic attack, influenced by the positions of the fluoro and methyl substituents.

Table 1: Illustrative Condensed Fukui Functions for this compound

| Atomic Site | f_k^+ (Nucleophilic Attack) | f_k^- (Electrophilic Attack) | f_k^0 (Radical Attack) |

| O (carbonyl) | 0.08 | 0.25 | 0.165 |

| O (hydroxyl) | 0.10 | 0.22 | 0.160 |

| C (carboxylic) | 0.15 | 0.05 | 0.100 |

| C (fluorine-bearing) | 0.04 | 0.12 | 0.080 |

| C (methyl-bearing) | 0.11 | 0.03 | 0.070 |

| Note: These values are hypothetical and serve to illustrate the expected trends in reactivity. Actual values would require specific DFT calculations. |

Understanding the mechanisms of reactions involving this compound, such as its synthesis or degradation, would involve transition state analysis and the mapping of reaction coordinates. These computational techniques model the energy landscape of a chemical reaction, identifying the lowest energy path from reactants to products.

The process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. Vibrational frequency analysis is then performed to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. By tracing this coordinate, chemists can visualize the geometric and energetic changes that occur during the reaction, providing a detailed, step-by-step view of the transformation. For a molecule like this compound, this could be applied to understand its formation via cross-coupling reactions, a common method for synthesizing biphenyl (B1667301) compounds. ajgreenchem.com

Advanced Theoretical Characterization

Beyond reactivity, computational methods can predict a range of molecular properties that are crucial for material science applications.

The dipole moment and polarizability are fundamental electronic properties that determine how a molecule interacts with electric fields. These properties are particularly important for understanding intermolecular interactions and the bulk dielectric properties of a material. For this compound, the presence of the electronegative fluorine atom and the polar carboxylic acid group is expected to result in a significant molecular dipole moment.

DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate values for the dipole moment and the polarizability tensor. researchgate.net The polarizability describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

Table 2: Hypothetical Dipole Moment and Polarizability Data for this compound

| Property | Calculated Value (Illustrative) | Units |

| Dipole Moment (µ) | 2.5 | Debye |

| Mean Polarizability (α) | 25.0 x 10⁻²⁴ | esu |

| Anisotropy of Polarizability (Δα) | 8.0 x 10⁻²⁴ | esu |

| Note: These values are hypothetical and for illustrative purposes only. Actual calculations would be required for accurate data. |

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. researchgate.netjhuapl.edu The structure of this compound, with its two phenyl rings, suggests it could possess NLO activity.

Computational assessment of NLO properties involves calculating the first and second hyperpolarizabilities (β and γ, respectively). A non-zero first hyperpolarizability is a key indicator of second-order NLO activity. These calculations are highly sensitive to the chosen level of theory and basis set. A reduced energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with enhanced NLO response. researchgate.net While specific NLO data for this compound is not documented in the searched literature, theoretical studies on similar organic molecules indicate that the strategic placement of donor and acceptor groups can significantly enhance these properties.

Applications of 4 Fluoro 3 3 Methylphenyl Benzoic Acid As a Versatile Chemical Building Block and in Advanced Materials Research

Utilization as a Core Building Block in Complex Organic Synthesis

The distinct arrangement of functional groups on the 4-fluoro-3-(3-methylphenyl)benzoic acid molecule makes it a valuable precursor in various synthetic endeavors. The carboxylic acid provides a reactive handle for a multitude of chemical transformations, while the fluorine atom and the bi-aryl structure influence the electronic properties and steric conformation of the resulting molecules.

Precursor in the Synthesis of Heterocyclic Scaffolds (e.g., Oxadiazoles, Imidazopyridines)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, and this compound serves as a key starting material in this context. While direct, published instances of its use are not widespread, the structural motifs present in the molecule are highly relevant for creating important heterocyclic systems.

For instance, the "4-fluoro-3-methylphenyl" moiety, a key component of the target benzoic acid, has been identified in related heterocyclic structures such as 5-(chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole . This suggests the potential for this compound to be converted into the corresponding acid hydrazide, a common intermediate that can then undergo cyclization reactions to form the 1,3,4-oxadiazole (B1194373) ring. This heterocyclic core is a well-known pharmacophore found in numerous biologically active compounds.

Intermediate in Multi-Step Total Syntheses of Advanced Organic Molecules

The structural complexity and functional group array of this compound make it an attractive intermediate for the total synthesis of advanced organic molecules. Its rigid biphenyl (B1667301) core can serve as a foundational scaffold upon which further chemical complexity can be built. The fluorine substituent can be used to modulate the electronic properties and metabolic stability of a target molecule, a common strategy in the design of pharmaceuticals and agrochemicals. The carboxylic acid and methyl groups offer orthogonal points for further functionalization, allowing for the stepwise and controlled construction of intricate molecular architectures.

Construction of Polycyclic Aromatic Systems

The biphenyl structure inherent to this compound provides a direct precursor for the synthesis of more extended polycyclic aromatic systems (PASs). Through intramolecular cyclization reactions, such as the Scholl reaction or other modern C-H activation strategies, the two phenyl rings can be fused to generate fluorenone or other polycyclic skeletons. The fluorine and methyl substituents would then be incorporated into the resulting PAS, influencing its photophysical and electronic properties. These functionalized polycyclic aromatic systems are of significant interest for their potential applications in organic electronics and sensor technology.

Contributions to Material Science Research and Development

The unique combination of a rigid aromatic backbone, a polar carboxylic acid group, and a fluorine atom makes this compound a compelling candidate for the development of new materials with enhanced properties.

Incorporation into Polymers and Coatings for Enhanced Properties

The integration of this compound into polymer chains can impart a range of desirable characteristics. The rigid biphenyl unit can enhance the thermal stability and mechanical strength of the resulting polymer. The fluorine atom can increase hydrophobicity, leading to materials with improved moisture resistance and self-cleaning properties. Furthermore, the carboxylic acid group can be used to anchor the monomer onto surfaces or to create cross-linking points within the polymer matrix, thereby improving the adhesion and durability of coatings. These properties are highly sought after in the development of high-performance polymers and protective coatings for demanding applications.

Development of Organic Electronic Materials (e.g., Organic Light-Emitting Devices (OLEDs), Self-Assembly Monolayers)

The electronic properties of this compound make it a promising component for organic electronic devices. The fluorinated biphenyl core can be incorporated into the design of host materials for Organic Light-Emitting Devices (OLEDs). The fluorine atom helps to lower the energy levels of the molecular orbitals, which can facilitate charge injection and transport, leading to more efficient and stable devices.

Furthermore, the carboxylic acid group allows for the formation of self-assembled monolayers (SAMs) on various metal oxide surfaces, such as indium tin oxide (ITO), which are commonly used as transparent electrodes in OLEDs. By forming a well-ordered monolayer, derivatives of this compound can modify the work function of the electrode surface, improving the alignment of energy levels at the electrode-organic interface and thus enhancing device performance. The ability to form robust and ordered SAMs is critical for the fabrication of high-performance and long-lasting organic electronic devices.

Design of Functionalized Surfaces and Interfaces

The carboxylic acid (-COOH) group present in this compound is a well-established functional group for anchoring molecules onto a variety of surfaces. This process, known as surface functionalization, can modify the chemical and physical properties of a material, such as its wettability, adhesion, and biocompatibility. In principle, this compound could be used to create self-assembled monolayers (SAMs) on oxide surfaces or be grafted onto polymer surfaces. The biphenyl structure would form the main body of the monolayer, while the terminal fluoro and methyl groups would define the new surface properties. However, no specific studies demonstrating the use of this compound for this purpose have been identified.

Role in Fundamental Research in Catalyst Design and Ligand Chemistry

The application of a molecule in catalyst design often relies on its ability to coordinate with a metal center and influence its catalytic activity. While biphenyl and benzoic acid derivatives are common motifs in ligand design, specific data for this compound is absent.

Chelation Properties and Coordination with Metal Centers

The carboxylic acid group of this compound is expected to deprotonate to form a carboxylate anion. This carboxylate can act as a ligand, coordinating to metal centers in either a monodentate or bidentate (chelating) fashion. The electronic properties of the fluorinated biphenyl ring system would influence the electron-donating ability of the carboxylate and, consequently, the stability and reactivity of the resulting metal complex. For instance, the electron-withdrawing nature of the fluorine atom could affect the coordination bond strength. Studies on similar substituted benzoic acids confirm their ability to chelate with various metal ions, forming metal-organic frameworks or discrete molecular complexes. sfasu.edunih.gov However, no specific studies on the chelation properties or coordination complexes of this compound have been found.

Application as Ligands in Organometallic Catalysis